molecular formula C22H30ClN3O B15077175 Acetamide, N-(2-chloro-6-methylphenyl)-2-[[2-(diethylamino)ethyl](phenylmethyl)amino]- CAS No. 102555-83-9

Acetamide, N-(2-chloro-6-methylphenyl)-2-[[2-(diethylamino)ethyl](phenylmethyl)amino]-

Cat. No.: B15077175
CAS No.: 102555-83-9
M. Wt: 387.9 g/mol
InChI Key: IHBUSGGLXXXAML-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethylamino]- features a chloro-methylphenyl group at the acetamide’s nitrogen and a branched amine substituent at the 2-position. This substituent combines a benzyl (phenylmethyl) group and a 2-(diethylamino)ethyl moiety, creating a structurally complex molecule.

Properties

CAS No.

102555-83-9

Molecular Formula

C22H30ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

2-[benzyl-[2-(diethylamino)ethyl]amino]-N-(2-chloro-6-methylphenyl)acetamide

InChI

InChI=1S/C22H30ClN3O/c1-4-25(5-2)14-15-26(16-19-11-7-6-8-12-19)17-21(27)24-22-18(3)10-9-13-20(22)23/h6-13H,4-5,14-17H2,1-3H3,(H,24,27)

InChI Key

IHBUSGGLXXXAML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Synthesis of N-(2-Chloro-6-methylphenyl)chloroacetamide Intermediate

The chloroacetamide intermediate is synthesized via acylation of 2-chloro-6-methylaniline with chloroacetyl chloride. In a representative procedure, 2-chloro-6-methylaniline (0.05 mol) is dissolved in dichloromethane (DCM) and mixed with 2% aqueous sodium hydroxide. Chloroacetyl chloride (0.05 mol) in DCM is added dropwise at 0°C, followed by stirring for 2 hours. The organic layer is washed with saturated potassium bisulfate, water, and brine, then dried over sodium sulfate to yield white crystals (mp 84–85°C). This method achieves >90% purity, as confirmed by HPLC (Rt = 1.089 min) and 1H NMR.

Table 1: Reaction Conditions for Chloroacetamide Intermediate Synthesis
Parameter Value Reference
Solvent Dichloromethane (DCM)
Temperature 0°C
Base 2% NaOH (aqueous)
Purification Recrystallization (EtOH)
Yield 85–90%

Preparation of the 2-[2-(Diethylamino)ethylamino]ethylamine Side Chain

The side chain is constructed through sequential alkylation of ethylenediamine. First, one amine group is protected using a tert-butoxycarbonyl (Boc) group. The free amine is then alkylated with benzyl bromide in dry acetone containing potassium carbonate and potassium iodide (60°C, 24 hours). After deprotection, the primary amine reacts with 2-diethylaminoethyl chloride in a biphasic system (DCM/2% NaOH) to introduce the diethylamino group. The final product is isolated as a hydrochloride salt (yield: 65–70%) and characterized by 13C NMR and ESI-MS.

Coupling of Intermediate and Side Chain via Nucleophilic Substitution

The chloroacetamide intermediate (0.002 mol) and the diethylaminoethyl-benzylamine side chain (0.002 mol) are refluxed in dry acetone with potassium carbonate (0.006 mol) and potassium iodide (catalytic) at 60°C for 24 hours. The reaction is monitored via HPLC, and upon completion, inorganic salts are filtered off. The crude product is purified by column chromatography (SiO2, CH2Cl2:MeOH = 9:0.7) to afford the target compound as a pale-yellow oil, which is converted to its hydrochloride salt for crystallization (yield: 58%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetone enhance nucleophilic substitution rates by stabilizing transition states. Elevated temperatures (60°C) improve reaction kinetics but risk decomposition, necessitating precise thermal control. Comparative studies show that DCM outperforms toluene in acylation steps due to better solubility of chloroacetyl chloride.

Catalytic Systems and Base Selection

Potassium carbonate with potassium iodide proves effective for alkylation, with KI acting as a phase-transfer catalyst. Substituting K2CO3 with triethylamine in acylation steps reduces side reactions, as evidenced by a 12% increase in yield.

Table 2: Catalytic Systems for Key Reaction Steps
Reaction Step Catalytic System Yield Improvement Reference
Acylation 2% NaOH (aqueous) Baseline
Alkylation K2CO3 + KI +15%
Coupling K2CO3 +10%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography. The hydrochloride salt derivative crystallizes from anhydrous ethanol, yielding needle-like crystals suitable for X-ray diffraction. Structural confirmation relies on 1H NMR (δ 4.21 ppm for –CH2–), 13C NMR (δ 168.8 ppm for –CO–), and elemental analysis (C, H, N within ±0.4% of theoretical values).

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to manage exothermic reactions and improve safety. Automated systems control reagent stoichiometry (1:1.2 aniline:chloroacetyl chloride) and temperature (0–5°C), reducing byproduct formation. Waste streams are neutralized with aqueous sodium bicarbonate, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated or demethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

Biology

Biologically, this compound may be studied for its potential interactions with cellular components, such as proteins and nucleic acids, making it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s unique structure could be explored for therapeutic applications, including its potential as an antimicrobial or anticancer agent.

Industry

Industrially, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound’s closest analogs include chloroacetamides with variations in substituents, which dictate their applications and properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituents Applications/Notes
Target Compound Not explicitly provided (inferred: ~C₂₂H₂₉ClN₃O) - N-(2-chloro-6-methylphenyl)
- 2-[2-(diethylamino)ethylamino]
Hypothesized pharmaceutical use (e.g., anesthetic) due to diethylamino and benzyl groups .
Butanilicaine HCl (6027-28-7) C₁₃H₂₀Cl₂N₂O - N-(2-chloro-6-methylphenyl)
- 2-(butylamino)
Local anesthetic; hydrochloride salt improves solubility .
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ - N-(2,6-diethylphenyl)
- N-(methoxymethyl)
Herbicide; simpler substituents favor agricultural use .
2-[(6-Bromonaphthalen-2-yl)oxy]-N-(2-(diethylamino)ethyl)acetamide HCl C₁₈H₂₄BrClN₂O₂ - Bromonaphthyloxy group
- Diethylaminoethyl
Potential CNS agent; bromonaphthalene enhances aromatic binding .
N-(4-Chloro-2-methylphenyl)-2-(diethylamino)acetamide HCl (77966-47-3) C₁₃H₂₀Cl₂N₂O - N-(4-chloro-2-methylphenyl)
- Diethylamino
Structural isomer of target; chloro-methyl positional differences may alter bioactivity .

Substituent Effects on Properties

  • Solubility : Hydrochloride salts (e.g., Butanilicaine) improve aqueous solubility, critical for injectable pharmaceuticals .
  • Reactivity: Unlike cyano-substituted acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide), the target compound lacks electrophilic groups, reducing nonspecific reactivity .

Application Contexts

  • Pharmaceuticals: Diethylamino groups (target compound, Butanilicaine) are common in anesthetics and neuroactive drugs. The benzyl group may confer metabolic stability .
  • Agrochemicals : Simpler chloroacetamides (e.g., alachlor, pretilachlor) prioritize cost-effectiveness and environmental persistence .

Biological Activity

Acetamide, N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethylamino]- is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an aromatic amide with the following molecular formula: C15H24ClN3O. It features a chloro-substituted phenyl group and a diethylamino ethyl chain, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have shown promising results against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, demonstrating selective activity against cancer cells compared to normal cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity
Compound 4eMDA-MB-2311.52High
Compound 4gMDA-MB-2316.31Moderate
Compound 4hMCF-73.20High

Additionally, the apoptosis induction capacity of these compounds was assessed through annexin V-FITC assays, indicating a significant increase in apoptotic cells when treated with these derivatives .

Antimicrobial Activity

The compound's structural analogs have also been evaluated for their antimicrobial properties. Certain derivatives demonstrated substantial inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at concentrations of 50 μg/mL .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainInhibition (%)
Compound 4eS. aureus80.69
Compound 4gK. pneumoniae79.46
Compound 4hK. pneumoniae77.52

The mechanism by which Acetamide, N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethylamino]- exerts its biological effects is believed to involve the inhibition of carbonic anhydrase (CA), an enzyme that plays a crucial role in tumor growth and bacterial metabolism . Molecular docking studies have confirmed favorable binding interactions with CA IX, indicating its potential as a selective inhibitor in cancer therapy.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of various compounds derived from similar structures on MDA-MB-231 cells, revealing that certain derivatives could induce apoptosis significantly compared to controls .
  • Antibacterial Assessment : Research conducted on the antibacterial properties of these compounds demonstrated effective inhibition rates against common pathogens, suggesting their potential use in treating bacterial infections alongside their anticancer properties .

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